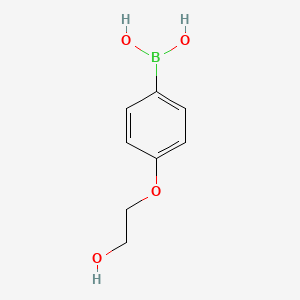

4-(2-Hydroxyethoxy)phenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-Hydroxyethoxy)phenylboronic acid is an organic compound with the molecular formula C8H11BO4. It is a member of the boronic acid family, which are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications .

Wirkmechanismus

Target of Action

Boronic acids, including phenylboronic acid, are known to be mild lewis acids and are generally stable and easy to handle, making them important to organic synthesis .

Biochemical Pathways

Boronic acids, including phenylboronic acid, are known to participate in the suzuki–miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

Phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This solubility profile may impact the bioavailability of the compound.

Result of Action

In the context of the suzuki–miyaura coupling reaction, phenylboronic acid serves as a source of a phenyl group, contributing to the formation of phenyl alkenes .

Action Environment

It is known that boronic acids, including phenylboronic acid, are generally stable and easy to handle, suggesting they may be robust to various environmental conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyethoxy)phenylboronic acid typically involves the reaction of phenylboronic acid with ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. The process may also involve purification steps like recrystallization to obtain the desired product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(2-Hydroxyethoxy)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenol derivatives.

Reduction: Reduction reactions can convert it into corresponding alcohols.

Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phenol derivatives, while reduction results in alcohols .

Wissenschaftliche Forschungsanwendungen

4-(2-Hydroxyethoxy)phenylboronic acid has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Phenylboronic acid: Similar in structure but lacks the hydroxyethoxy group, making it less versatile in certain applications.

4-Methoxyphenylboronic acid: Contains a methoxy group instead of a hydroxyethoxy group, which affects its reactivity and binding properties.

4-(Trifluoromethyl)phenylboronic acid: The trifluoromethyl group enhances its reactivity but also increases its cost and complexity in synthesis.

Uniqueness: 4-(2-Hydroxyethoxy)phenylboronic acid is unique due to its hydroxyethoxy group, which enhances its solubility and reactivity compared to other phenylboronic acids. This makes it particularly useful in applications requiring high binding affinity and selectivity .

Biologische Aktivität

4-(2-Hydroxyethoxy)phenylboronic acid (HEPBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a targeting agent in drug delivery systems. This article delves into the biological activity of HEPBA, exploring its mechanisms of action, applications in research, and relevant case studies.

- Chemical Formula : C₈H₁₁B O₃

- CAS Number : 221006-65-1

- Molecular Weight : 169.98 g/mol

HEPBA exhibits its biological activity primarily through the interaction with specific cellular targets. The boronic acid group allows for reversible covalent bonding with diols, which are often overexpressed in cancer cells. This property is exploited for targeted drug delivery, enhancing the accumulation of therapeutic agents in tumor tissues while minimizing systemic toxicity.

Anticancer Activity

Research indicates that HEPBA and its derivatives possess significant anticancer properties. A study demonstrated that phenylboronic acid-conjugated nanoparticles showed superior efficacy in inhibiting tumor growth compared to non-decorated nanoparticles. The incorporation of HEPBA facilitated deeper penetration into tumor spheroids and improved drug delivery efficiency due to active targeting mechanisms involving sialic acid residues on cancer cell surfaces .

Antiproliferative Effects

A comparative study evaluated the antiproliferative effects of various phenylboronic acid derivatives, including HEPBA, across multiple cancer cell lines. The results indicated that HEPBA exhibited low micromolar inhibitory concentrations, suggesting strong antiproliferative activity. Notably, it induced cell cycle arrest and apoptosis in treated cells, highlighting its potential as a therapeutic agent .

Study 1: Phenylboronic Acid-Decorated Nanoparticles

In a pivotal study, researchers synthesized chitosan nanoparticles decorated with phenylboronic acid to assess their antitumor efficacy. The nanoparticles demonstrated enhanced cellular uptake and prolonged retention in tumor sites, leading to significant inhibition of tumor growth in vivo. The study concluded that the phenylboronic acid modification significantly improved the targeting ability of the nanoparticles, resulting in better therapeutic outcomes .

Study 2: Structure-Activity Relationship Analysis

A detailed analysis of various phenylboronic acid derivatives revealed a structure-activity relationship that underscored the importance of functional groups attached to the phenyl ring. HEPBA was identified as one of the most promising compounds due to its ability to induce apoptosis through caspase activation and cell cycle arrest mechanisms .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

[4-(2-hydroxyethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10-12H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXUTUGXJBKZLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCO)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.